(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine
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Overview
Description
(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine is an organic compound that belongs to the class of amines This compound features a butan-2-yl group attached to a [(3,5-dimethylphenyl)methyl]amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the alkylation of [(3,5-dimethylphenyl)methyl]amine with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: [(3,5-dimethylphenyl)methyl]amine and butan-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The [(3,5-dimethylphenyl)methyl]amine is dissolved in the solvent, and the base is added to the solution. The butan-2-yl halide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. In pharmacological studies, it may interact with cellular pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine
- (Butan-2-yl)[(3,5-diethylphenyl)methyl]amine
- (Butan-2-yl)[(3,5-dimethylphenyl)ethyl]amine
Uniqueness
(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine is unique due to the specific positioning of the butan-2-yl group and the 3,5-dimethylphenyl moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(3,5-dimethylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-12(4)14-9-13-7-10(2)6-11(3)8-13/h6-8,12,14H,5,9H2,1-4H3 |
InChI Key |
DQNUILFOWGCDER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
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